Ortho-Formyl Substituent Enables Benzoxaborole Formation and Concomitant Antifungal Activity: Evidence-Based Comparison with Non-Formyl Analog
The ortho-formyl substituent in 2-formyl-4-(trifluoromethyl)phenylboronic acid enables tautomerization to a cyclic 3-hydroxybenzoxaborole isomer in DMSO solution, a structural feature absent in 4-(trifluoromethyl)phenylboronic acid (CAS 128796-39-4), which lacks the ortho-formyl group. This isomerization is mechanistically linked to antifungal activity via inhibition of leucyl-tRNA synthetase (LeuRS) [1]. The target compound demonstrates measurable antimicrobial activity with a MIC of 50 μg/mL against Bacillus cereus, whereas 4-(trifluoromethyl)phenylboronic acid has no reported antimicrobial activity in this assay system [2].
| Evidence Dimension | Antimicrobial activity against Bacillus cereus (MIC) |
|---|---|
| Target Compound Data | 50 μg/mL |
| Comparator Or Baseline | 4-(Trifluoromethyl)phenylboronic acid (CAS 128796-39-4): no reported antimicrobial activity |
| Quantified Difference | Activity vs. no activity |
| Conditions | In vitro antimicrobial susceptibility assay; Mueller-Hinton broth; 37°C incubation |
Why This Matters
This difference determines whether the compound is suitable for antimicrobial benzoxaborole derivative synthesis or biological screening applications, directly impacting project feasibility.
- [1] Adamczyk-Woźniak A, Tarkowska M, Lazar Z, Kaczorowska E, Madura ID, Dąbrowska AM, Lipok J, Wieczorek D. Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives. Bioorganic Chemistry. 2022 Feb;119:105560. doi:10.1016/j.bioorg.2021.105560. View Source
- [2] Adamczyk-Woźniak A, Gozdalik JT, Wieczorek D, Madura ID, Kaczorowska E, Brzezińska E, Sporzyński A, Lipok J. 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. 2020;25(4):799. View Source
